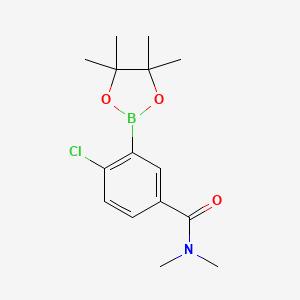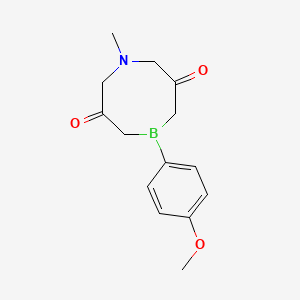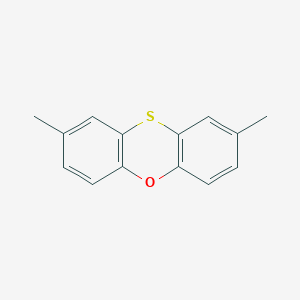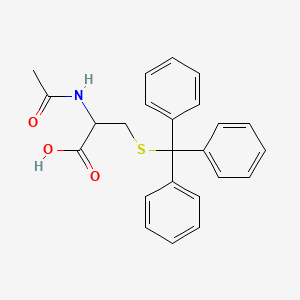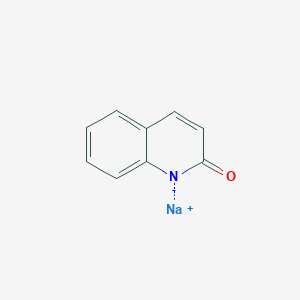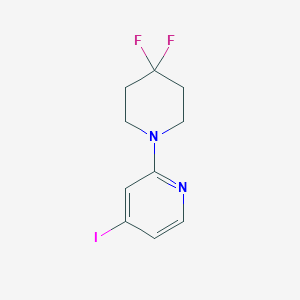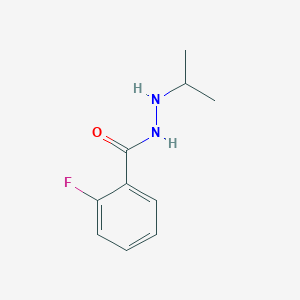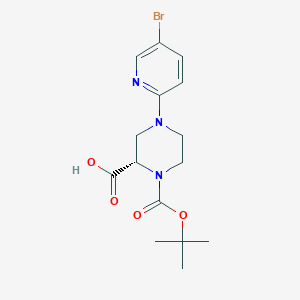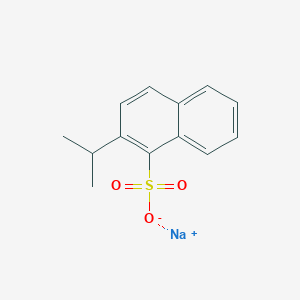
6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide is a chemical compound with the molecular formula C18H20BrFNO2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorobenzyl group attached to a tetrahydroisoquinoline core, which is further substituted with methoxy groups at the 6 and 7 positions.
准备方法
The synthesis of 6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution, where a suitable fluorobenzyl halide reacts with the isoquinoline core.
Methoxylation: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: The hydrobromide salt can be hydrolyzed under basic conditions to yield the free base.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on neurological pathways and its potential as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and affecting neurological functions.
相似化合物的比较
6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide can be compared with other similar compounds, such as:
6,7-Dimethoxy-1-(p-chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may result in different chemical and biological properties.
6,7-Dimethoxy-1-(p-methylbenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide: The presence of a methylbenzyl group can influence the compound’s reactivity and interactions with biological targets.
6,7-Dimethoxy-1-(p-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide: The nitrobenzyl group introduces additional functional groups that can participate in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties.
属性
CAS 编号 |
36271-57-5 |
|---|---|
分子式 |
C18H21BrFNO2 |
分子量 |
382.3 g/mol |
IUPAC 名称 |
1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C18H20FNO2.BrH/c1-21-17-10-13-7-8-20-16(15(13)11-18(17)22-2)9-12-3-5-14(19)6-4-12;/h3-6,10-11,16,20H,7-9H2,1-2H3;1H |
InChI 键 |
OHKFWJPILGEJHR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C([NH2+]CCC2=C1)CC3=CC=C(C=C3)F)OC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


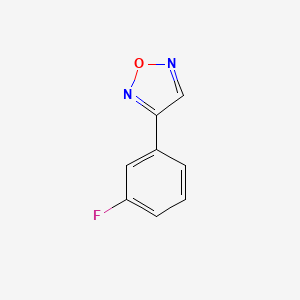

![2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2'-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile](/img/structure/B13728917.png)
![N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13728922.png)
